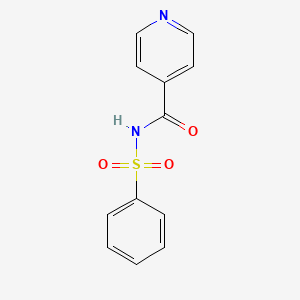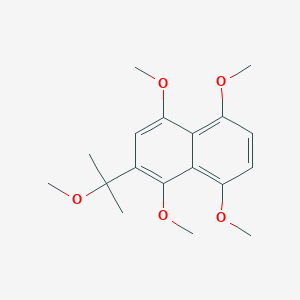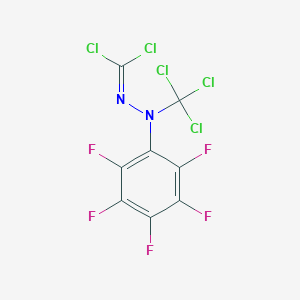
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentafluorophenyl group and a trichloromethyl group attached to a carbonohydrazonoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl typically involves the reaction of pentafluorophenylhydrazine with trichloromethyl ketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazonoyl derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while substitution reactions can produce a variety of substituted hydrazonoyl compounds.
Aplicaciones Científicas De Investigación
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl exerts its effects involves interactions with specific molecular targets and pathways. The pentafluorophenyl and trichloromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can influence biological pathways, chemical reactions, and material properties.
Comparación Con Compuestos Similares
Similar Compounds
- (Pentafluorophenyl)(dichloromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(trifluoromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(methyl)carbonohydrazonoyl
Uniqueness
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is unique due to the presence of both pentafluorophenyl and trichloromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
112086-86-9 |
|---|---|
Fórmula molecular |
C8Cl5F5N2 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
N-(dichloromethylideneamino)-2,3,4,5,6-pentafluoro-N-(trichloromethyl)aniline |
InChI |
InChI=1S/C8Cl5F5N2/c9-7(10)19-20(8(11,12)13)6-4(17)2(15)1(14)3(16)5(6)18 |
Clave InChI |
MXMMDZQYUWESOT-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)N(C(Cl)(Cl)Cl)N=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


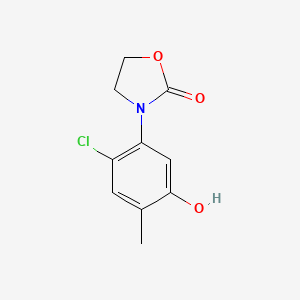
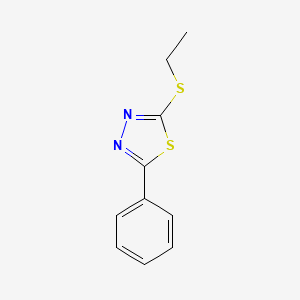
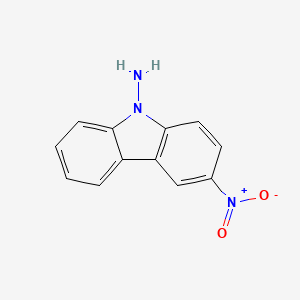
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
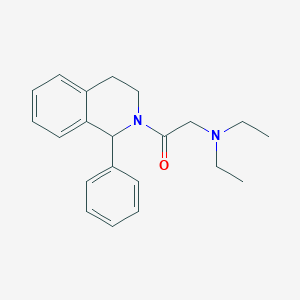
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
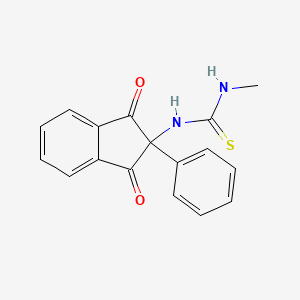
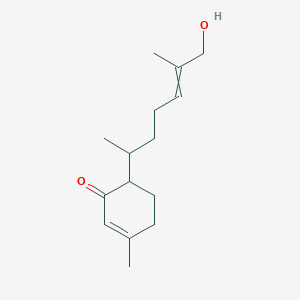
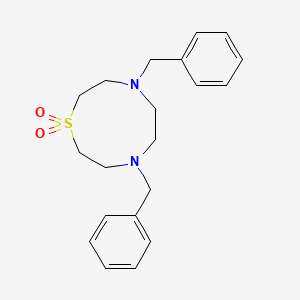
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
